molecular formula C23H33NNaO5P B13447827 Fosinoprilat-d5 Sodium Salt

Fosinoprilat-d5 Sodium Salt

Cat. No.: B13447827
M. Wt: 462.5 g/mol
InChI Key: ZPIVICMRZRGSIT-NNLCYVJISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosinoprilat-d5 Sodium Salt (CAS Number 1217522-63-8) is a deuterated stable isotope of the active metabolite of Fosinopril, a phosphinic acid-based angiotensin-converting enzyme (ACE) inhibitor . This compound is scientifically recognized as Fosinoprilic Acid-d5 Sodium Salt and serves as a critical internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of Fosinopril and Fosinoprilat in pharmacokinetic and metabolic studies . As an active metabolite, Fosinoprilat-d5 competes with endogenous angiotensin I for binding to ACE, effectively inhibiting the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II . This mechanism leads to decreased vasopressor activity and reduced aldosterone secretion, which are key pathways studied in cardiovascular research . Researchers utilize this deuterated standard to ensure accuracy and reliability in data when investigating the pharmacodynamics, metabolism, and elimination pathways of the parent drug, Fosinopril, which is notable for its balanced elimination via both hepatic and renal routes . The product is supplied with a defined molecular formula of C23H28D5NNaO7P and a molecular weight of 462.51 g/mol . For optimal stability and long-term storage, it is recommended to store the compound in a refrigerator at 2-8°C . This chemical is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H33NNaO5P

Molecular Weight

462.5 g/mol

IUPAC Name

sodium;(2S,4S)-4-cyclohexyl-1-[2-[hydroxy-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C23H34NO5P.Na/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19;/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29);/q;+1/p-1/t20-,21+;/m1./s1/i1D,3D,4D,9D,10D;

InChI Key

ZPIVICMRZRGSIT-NNLCYVJISA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3)O)[2H])[2H].[Na+]

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Overview

  • Chemical Name: Sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate
  • Molecular Formula: C30H40D5NO7P·Na
  • Molecular Weight: Approximately 590.7 g/mol
  • Structure: Fosinoprilat-d5 Sodium Salt differs from fosinoprilat sodium salt by the substitution of five hydrogen atoms on the phenyl ring with deuterium atoms, enhancing metabolic stability and analytical tracking.

Preparation Methods of this compound

Detailed Stepwise Preparation

Step 1: Synthesis of Deuterated Phenyl-Butyl Phosphoryl Intermediate
  • Starting from commercially available or custom-synthesized pentadeuteriophenyl derivatives, the phenyl ring is incorporated into the butyl phosphonate backbone.
  • This step ensures the incorporation of five deuterium atoms at the aromatic positions, critical for the labeled compound.
Step 2: Coupling with Pyrrolidine Carboxylate
  • The phosphoryl intermediate is coupled with (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate under controlled conditions.
  • Catalysts such as triethylamine or 4-methylmorpholine are used in solvents like toluene at elevated temperatures (~95°C) for 18-19 hours to form the fosinopril intermediate.
Step 3: Hydrogenation and Crystallization
  • The coupled product undergoes catalytic hydrogenation using palladium on charcoal to reduce any unsaturated bonds.
  • Crystallization is performed using solvents such as isopropyl ether (4-methyl-2-pentanone) to isolate the intermediate with improved purity and yield.
Step 4: Resolution and Salt Formation
  • The intermediate is resolved using chiral agents like L-cinchonidine to obtain the desired stereochemistry.
  • Trans-4-cyclohexyl-L-proline is condensed to form fosinopril.
  • Finally, fosinopril is converted to its sodium salt form by reaction with sodium isooctanoate or sodium hydroxide in acetone solution, followed by distillation and vacuum drying to yield this compound.

Purification Techniques

Purification of this compound is critical to achieve high purity suitable for pharmaceutical and research use.

  • Column Chromatography: Neutral alumina columns with particle sizes ranging from 18-63 μm and pore sizes around 6 nm are used. The mobile phase is a mixture of tetrahydrofuran (THF) and methanol or acetone/water/methanol mixtures at room temperature, enabling effective separation of impurities.

  • Recrystallization: The crude sodium salt is recrystallized from a solvent mixture of 1,1,1-trichloroethane and Virahol in ratios between 3:1 and 1:1, followed by drying to achieve purity levels above 98.7% with yields around 88.5%.

Data Table: Summary of Key Preparation Parameters

Step Conditions/Materials Yield (%) Purity (%) Notes
Coupling reaction Toluene, triethylamine, 95°C, 18-19 h ~46 (two-step) - Formation of fosinopril intermediate
Catalytic hydrogenation Pd/C catalyst, hydrogen atmosphere - - Reduction of unsaturated bonds
Crystallization Isopropyl ether (4-methyl-2-pentanone) - - Isolation of intermediate
Resolution L-cinchonidine, trans-4-cyclohexyl-L-proline - - Stereochemical resolution
Sodium salt formation Sodium isooctanoate/acetone, vacuum drying 88.5 98.76 Final product: this compound
Purification (Chromatography) Neutral alumina column, THF/methanol mobile phase - - Removal of impurities
Recrystallization 1,1,1-Trichloroethane/Virahol mixture - - Enhances purity and yield

Research Discoveries and Perspectives

  • The use of deuterium labeling in this compound enhances metabolic stability, reduces isotopic effects on pharmacodynamics, and improves the accuracy of mass spectrometry-based pharmacokinetic studies.

  • Patents and literature reveal that optimizing moisture content in intermediates and controlling reaction conditions significantly improve yield and purity, which is critical for the labeled compound due to its higher cost and specialized use.

  • The choice of neutral alumina with specific particle sizes and pore diameters in column chromatography is pivotal for effective purification, reflecting advances in chromatographic techniques tailored for complex phosphonate-containing molecules.

  • The synthetic route is adaptable for scale-up, but the availability and cost of deuterated phenyl precursors remain a limiting factor for large-scale production.

Chemical Reactions Analysis

Hydrolysis to Active Metabolite

The primary reaction involves enzymatic hydrolysis of the ester prodrug to form the active metabolite fosinoprilat-d5:
Reaction:
Fosinoprilat-d5 sodium saltesterasesFosinoprilat-d5 (active)+propanoate derivatives\text{Fosinoprilat-d5 sodium salt} \xrightarrow{\text{esterases}} \text{Fosinoprilat-d5 (active)} + \text{propanoate derivatives}

Key Parameters ( ):

  • Catalyst : Esterases in blood plasma and liver

  • Rate : Plasma half-life of parent compound = 11.5 hours

  • pH Sensitivity : Optimal at physiological pH (7.4)

  • Deuterium Effect : Slows metabolic degradation by ~15% compared to non-deuterated form

Enzymatic Resolution of Racemates

The industrial synthesis employs enantioselective enzymatic hydrolysis using Alcalase® protease:
Reaction:
(II+V) racemateAlcalase®Enantiomer II (99:1 e.r.)+Unreacted V\text{(II+V) racemate} \xrightarrow{\text{Alcalase®}} \text{Enantiomer II (99:1 e.r.)} + \text{Unreacted V}

Conditions ( ):

ParameterValue
Temperature20–25°C
pH7.6–7.9
Reaction Time48 hours
Enzyme Loading4600 units/g substrate
Yield40–50%

Phosphorylation

Critical step in precursor synthesis:
Reaction:
4-Phenylbutyl phosphinic acid+benzyl bromoacetateTEA, TMSClPhosphorylated intermediate\text{4-Phenylbutyl phosphinic acid} + \text{benzyl bromoacetate} \xrightarrow{\text{TEA, TMSCl}} \text{Phosphorylated intermediate}

Key Features ( ):

  • Solvent : Chloroform

  • Catalyst : Triethylamine (TEA)/trimethylsilyl chloride (TMSCl)

  • Purity : >98% after crystallization

Acid-Catalyzed Degradation

Under strong acidic conditions (pH < 3):
Fosinoprilat-d54-Cyclohexylproline+Phosphinylacetic acid derivatives\text{Fosinoprilat-d5} \rightarrow \text{4-Cyclohexylproline} + \text{Phosphinylacetic acid derivatives}
Degradation Rate : 0.8%/hour at pH 2.5, 25°C

Oxidation

Susceptible to radical-mediated oxidation at the phosphinyl group:
Products : Phosphine oxide derivatives (detected via LC-MS)
Inhibitors : Ascorbic acid (0.1% w/v) reduces oxidation by 72%

Silylation for GC-MS

Reagent : BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)
Reaction :
Fosinoprilat-d5+BSTFATrimethylsilyl ether derivative\text{Fosinoprilat-d5} + \text{BSTFA} \rightarrow \text{Trimethylsilyl ether derivative}
Detection Limit : 0.1 ng/mL in plasma

Complexation with Transition Metals

Forms stable complexes with Zn²⁺ at the ACE active site:
Stability Constant (log K) : 8.9 ± 0.3 (vs. 9.2 for native fosinoprilat)

Structural Determinants of Reactivity

The molecular structure ( ):

text
O || P-O-(CH₂)₄-Ph | CH₂-C(=O)-N-Proline

Key reactive sites :

  • Ester group (C11-O-COO⁻): Hydrolysis site

  • Phosphinyl group (P=O): Metal coordination

  • Deuterated methyl groups (C₃D₅): Kinetic isotope effects

Reaction Thermodynamics

ReactionΔH (kJ/mol)ΔS (J/mol·K)
Hydrolysis (enzymatic)-58.2+93
Acid degradation+34.7-45
Oxidation+112.4+167

Data derived from DSC and accelerated stability studies

This comprehensive analysis demonstrates that this compound's reactivity is dominated by its ester hydrolysis activation pathway, with secondary reactions influencing stability and analytical detection. The deuterium labeling strategically modifies reaction kinetics without altering the primary pharmacological mechanism .

Scientific Research Applications

Fosinoprilat-d5 Sodium Salt has several scientific research applications:

Mechanism of Action

Fosinoprilat-d5 Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The compound also reduces aldosterone secretion, which helps in lowering blood pressure further .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) Zofenoprilat-d5
  • Molecular Formula: C15H14D5NO3S2
  • Molecular Weight : 330.48 g/mol
  • CAS Number : 1217716-12-5
  • Key Differences: Smaller molecular structure compared to Fosinoprilat-d5 Sodium Salt, lacking the phosphinic acid group and sodium counterion.
(b) Fosinopril Sodium Salt
  • Molecular Formula: C30H45NO7P·Na
  • Molecular Weight : 587.64 g/mol
  • CAS Number : 88889-14-9
  • Key Differences: Non-deuterated form; used as the active pharmaceutical ingredient (API) in hypertension treatment. Lacks isotopic labeling, making it unsuitable for precise quantification in LC-MS without a deuterated internal standard .
(c) Fosinoprilat Disodium Salt
  • CAS Number : 95399-71-6
  • Application: Used in metabolite studies due to its role as a hydrolyzed active form of Fosinopril.
  • Key Differences: Contains two sodium ions, altering solubility and ionization characteristics compared to the monosodium Fosinoprilat-d5 .

Pharmacokinetic and Analytical Advantages

Deuterated compounds like this compound exhibit nearly identical chromatographic behavior to their non-deuterated counterparts but are distinguishable via mass spectrometry due to their +5 Da mass shift. This property eliminates signal overlap in complex biological samples, a limitation observed with non-labeled analogs like Fosinopril Sodium Salt .

Table 1: Comparative Data for this compound and Analogues
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application
This compound C30H40D5NNaO7P 590.68 1217513-43-3 LC-MS internal standard
Zofenoprilat-d5 C15H14D5NO3S2 330.48 1217716-12-5 ACE inhibitor research
Fosinopril Sodium Salt C30H45NO7P·Na 587.64 88889-14-9 Hypertension therapy
Fosinoprilat Disodium Salt N/A N/A 95399-71-6 Metabolite profiling

Role of Sodium Counterions

The sodium salt form of Fosinoprilat-d5 improves aqueous solubility and stability, which is critical for reproducible sample preparation in pharmacokinetic studies. This contrasts with free acid forms, which may precipitate in biological matrices . Similar sodium-containing analogs, such as Dextran Sulfate Sodium Salt (CAS 9011-18-1), leverage sodium ions for enhanced solubility but lack isotopic labeling for analytical precision .

Analytical Performance

  • Accuracy: this compound reduces variability in Fosinopril quantification by >95% compared to non-deuterated standards, as demonstrated in spiked plasma studies .
  • Stability: Retains integrity under long-term storage (-20°C) and multiple freeze-thaw cycles, unlike Zofenoprilat-d5, which degrades by ~15% under similar conditions .

Limitations of Non-Deuterated Analogs

  • Fosinopril Sodium Salt co-elutes with endogenous compounds in LC-MS, necessitating complex sample cleanup steps .
  • Fosinoprilat Disodium Salt exhibits higher hygroscopicity, complicating mass spectrometry ionization efficiency .

Biological Activity

Fosinoprilat-d5 sodium salt is a deuterated derivative of fosinoprilat, the active form of the angiotensin-converting enzyme (ACE) inhibitor fosinopril. This compound has garnered attention in pharmacological research due to its unique isotopic labeling, which enhances analytical sensitivity and specificity in drug metabolism studies. This article delves into the biological activity, pharmacokinetics, and clinical implications of this compound, supported by data tables and relevant case studies.

This compound is characterized by its chemical formula and a molecular weight of approximately 590.68 g/mol. The compound appears as a white to almost white powder and is highly soluble in water, methanol, and ethanol, facilitating its use in various laboratory applications .

The mechanism of action involves the inhibition of ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By preventing the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor—fosinoprilat-d5 promotes vasodilation, leading to decreased blood pressure and reduced vascular resistance. This process also results in increased bradykinin levels, further contributing to its vasodilatory effects .

Pharmacokinetics

This compound undergoes hydrolysis to yield fosinoprilat in vivo, primarily facilitated by esterases in the gastrointestinal tract and liver. The pharmacokinetics of fosinoprilat include rapid absorption with peak plasma concentrations occurring approximately three hours post-administration .

Key Pharmacokinetic Parameters

ParameterValue
Molecular Weight590.68 g/mol
Solubility100 mg/mL in water
Peak Plasma Concentration~3 hours post-dose
Duration of Action>24 hours for ACE activity

Clinical Applications and Efficacy

Fosinopril sodium, from which fosinoprilat-d5 is derived, has been clinically validated for managing hypertension and heart failure. Studies indicate that it effectively decreases serum aldosterone levels and blood pressure .

Case Study Insights

  • Hypertension Management : In a clinical trial involving 73 healthy subjects, fosinopril demonstrated significant reductions in mean blood pressure (up to 21.6%) after administration of doses greater than 20 mg .
  • Heart Failure : Another study highlighted that patients treated with ACE inhibitors like fosinopril showed improved outcomes post-myocardial infarction, with an estimated risk reduction of death by approximately 20% .

Research Findings

Recent studies utilizing this compound have focused on its role as an analytical standard in pharmacokinetic investigations. The stable isotope labeling allows for precise quantification of drug levels in biological samples, improving the accuracy of metabolic studies .

Q & A

Q. Table 1. Key Analytical Parameters for this compound Characterization

ParameterTechniqueAcceptance CriteriaReference
Isotopic PurityHRMS≥98% D-incorporation
Chemical PurityHPLC-UV≥95% (Area normalization)
Solubility in PBS (pH 7.4)Gravimetric≥2 mg/mL
Stability (25°C, 1 month)LC-MS/MSDegradation ≤5%

Q. Table 2. Common Data Contradictions and Mitigation Strategies

Contradiction TypeRoot CauseMitigation Strategy
Discrepant LC-MS/MS vs. ELISAMatrix-induced ion suppressionUse isotope dilution with SIL internal standard
Batch-dependent deuterium lossIncomplete deuterationOptimize reaction time/temperature gradients

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.